molecular formula C23H17F3N4O3 B443856 2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B443856
M. Wt: 454.4g/mol
InChI Key: MWDKFUQVEUHGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitrophenyl group, a trifluoromethyl group, and a carbonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, ketones, and amines under controlled conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-1-{3-nitrophenyl}-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for drug development .

Properties

Molecular Formula

C23H17F3N4O3

Molecular Weight

454.4g/mol

IUPAC Name

2-amino-1-(3-nitrophenyl)-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H17F3N4O3/c24-23(25,26)14-9-7-13(8-10-14)20-17(12-27)22(28)29(18-5-2-6-19(31)21(18)20)15-3-1-4-16(11-15)30(32)33/h1,3-4,7-11,20H,2,5-6,28H2

InChI Key

MWDKFUQVEUHGPF-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1

Origin of Product

United States

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